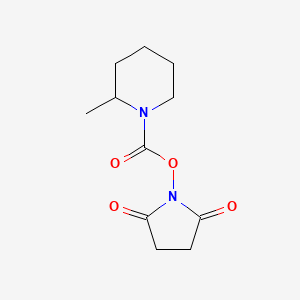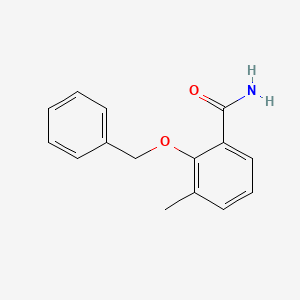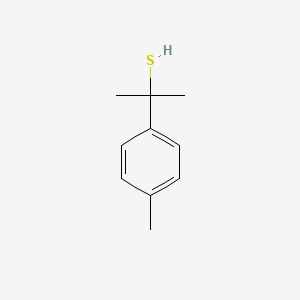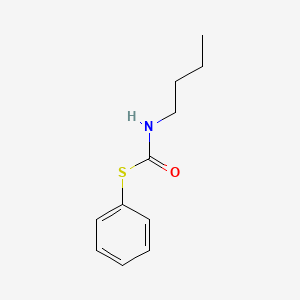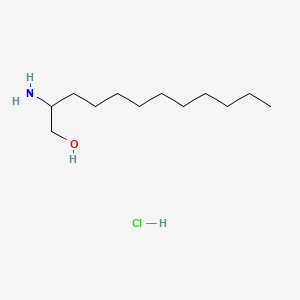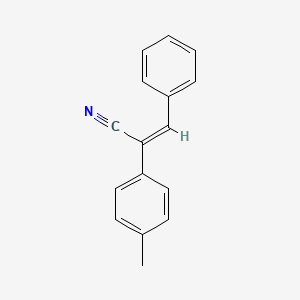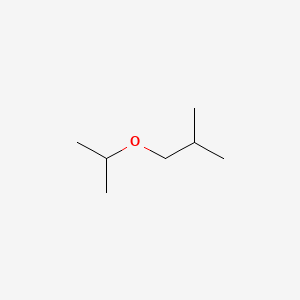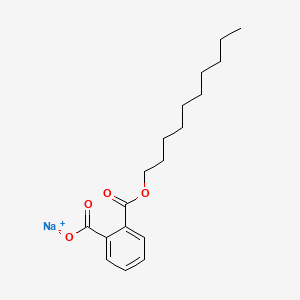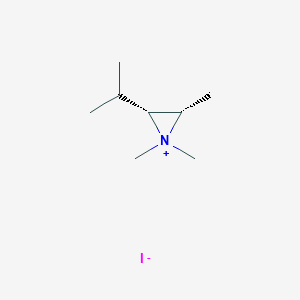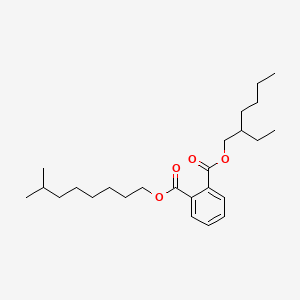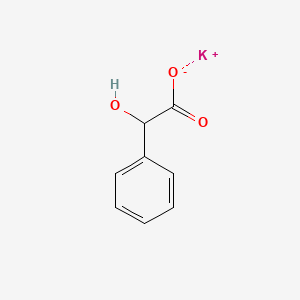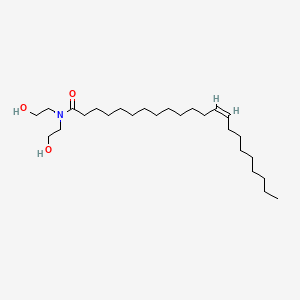
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is a chemical compound known for its potential hypolipidemic and hepatoprotective effects It is a derivative of docosanoic acid, featuring a long hydrocarbon chain with a double bond at the 13th position and two hydroxyethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Activation of Docos-13-enoic Acid: The carboxylic acid group of docos-13-enoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reaction with Ethanolamine: The activated docos-13-enoic acid is then reacted with ethanolamine under mild heating to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The hydroxyethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its effects on lipid metabolism and liver function.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism by which (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide exerts its effects involves several molecular targets and pathways:
Lipid Metabolism: It modulates lipid metabolism by inhibiting the synthesis of triglycerides and cholesterol, leading to reduced serum lipid levels.
Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), protecting liver cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Erucicoyl Ethanolamide: Similar structure but with a different hydrocarbon chain length.
Oleoyl Ethanolamide: Contains an oleic acid moiety instead of docos-13-enoic acid.
Palmitoyl Ethanolamide: Features a palmitic acid moiety.
Uniqueness
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is unique due to its specific hydrocarbon chain length and the presence of a double bond at the 13th position. This structural feature contributes to its distinct biological activities, particularly its hypolipidemic and hepatoprotective effects .
Propiedades
Número CAS |
93661-75-7 |
|---|---|
Fórmula molecular |
C26H51NO3 |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
(Z)-N,N-bis(2-hydroxyethyl)docos-13-enamide |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27(22-24-28)23-25-29/h9-10,28-29H,2-8,11-25H2,1H3/b10-9- |
Clave InChI |
VVZUSTMGQZYVLJ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N(CCO)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
